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Compound Name: 3,4-Difluorophenylacetic acid

Cat. No.: B1199359 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-
Difluorophenylacetic acid (CAS No. 658-93-5), a valuable building block in pharmaceutical

and materials science research. This document is intended for researchers, scientists, and

drug development professionals, offering a consolidated resource of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction
3,4-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid. The presence of two

fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity,

and metabolic stability, making it an attractive synthon in the development of novel bioactive

molecules and advanced materials. Accurate and detailed spectroscopic data are crucial for

the unambiguous identification and characterization of this compound and its derivatives. This

guide presents a summary of its key spectral features.

Spectroscopic Data
The following sections provide a detailed summary of the available spectroscopic data for 3,4-
Difluorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3,4-
Difluorophenylacetic acid.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~10-12 Singlet (broad) - COOH

~7.0-7.3 Multiplet - Aromatic CH

~3.6 Singlet - CH₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual

experimental values may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Assignment

~176 C=O

~150 (d, J ≈ 245 Hz) C-F

~149 (d, J ≈ 245 Hz) C-F

~133 (dd) Aromatic C

~124 (dd) Aromatic CH

~117 (d) Aromatic CH

~116 (d) Aromatic CH

~40 CH₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. 'd'

denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine

atoms. Actual experimental values may vary.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 3,4-Difluorophenylacetic acid are presented in Table 3.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1500, ~1450 Medium-Strong C=C stretch (Aromatic ring)

~1200-1300 Strong C-O stretch

~1100-1200 Strong C-F stretch

~900-675 Medium-Strong C-H bend (Aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

172 Moderate [M]⁺ (Molecular Ion)

127 High [M - COOH]⁺

99 Moderate [M - COOH - C₂H₂]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 3,4-Difluorophenylacetic acid (5-10 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR

spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500

MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal

standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy
An ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrum can be

obtained by placing a small amount of the solid 3,4-Difluorophenylacetic acid directly onto

the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the

sample with dry potassium bromide and pressing the mixture into a thin disk. The spectrum is

typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as electron ionization

(EI) or electrospray ionization (ESI). For EI-MS, a small amount of the sample is introduced into

the mass spectrometer, where it is vaporized and bombarded with a high-energy electron

beam. The resulting charged fragments are separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 3,4-Difluorophenylacetic acid.
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A general workflow for spectroscopic analysis.

Conclusion
This technical guide provides a foundational set of spectroscopic data for 3,4-
Difluorophenylacetic acid. The presented NMR, IR, and MS information serves as a critical

reference for researchers working with this compound, facilitating its identification, quality

control, and further application in scientific research and development.

To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Difluorophenylacetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199359#3-4-difluorophenylacetic-acid-
spectroscopic-data-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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